molecular formula C14H19ClN2O B3234412 N-(1-benzylpiperidin-3-yl)-2-chloroacetamide CAS No. 1353974-27-2

N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

Cat. No.: B3234412
CAS No.: 1353974-27-2
M. Wt: 266.76
InChI Key: JBBCJUQSPWNPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design. arizona.edu Its derivatives have been successfully employed in a wide array of therapeutic areas, including as central nervous system modulators and anti-cancer agents. arizona.edu

The chloroacetamide group, on the other hand, is a well-known reactive moiety. researchgate.net In medicinal chemistry, chloroacetamides are often utilized as covalent inhibitors, capable of forming a permanent bond with a target protein, which can lead to enhanced potency and prolonged duration of action. nih.govrsc.org The incorporation of a chloroacetamide functional group onto a piperidine scaffold, therefore, represents a rational approach to designing targeted covalent probes or therapeutic agents. The benzyl (B1604629) group attached to the piperidine nitrogen can also influence the compound's properties, potentially enhancing its lipophilicity and modulating its interaction with biological targets.

Significance of N-(1-benzylpiperidin-3-yl)-2-chloroacetamide in Contemporary Research

Despite the clear rationale for its design, this compound does not feature prominently in current published scientific literature. Its significance is therefore largely theoretical and based on the potential applications of compounds with this structural combination. The exploration of libraries of chloroacetamide fragments has proven to be a fruitful strategy for identifying new covalent inhibitors for challenging biological targets. nih.govrsc.org A compound such as this compound could be a valuable member of such a library, offering a unique three-dimensional presentation of the reactive chloroacetamide warhead.

The potential for this compound to act as a covalent modifier of specific biological targets makes it an intriguing candidate for further investigation. The benzylpiperidine portion of the molecule could guide the chloroacetamide group to the active site of a target protein, leading to selective covalent modification.

Overview of Prior Research Trajectories and Knowledge Gaps concerning this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation.

Research on related compounds provides some context. For instance, various N-substituted chloroacetamides have been synthesized and investigated for their chemical reactivity and biological activities, including antimicrobial and anticancer properties. researchgate.netscielo.org.za The synthesis of N-aryl 2-chloroacetamides is well-documented and typically involves the chloroacetylation of the corresponding amine. researchgate.net The precursor for the titular compound, (R)-3-Amino-1-benzylpiperidine, is commercially available, suggesting that its synthesis via chloroacetylation is feasible. sigmaaldrich.comopulentpharma.com

However, the lack of specific data for this compound means that its physicochemical properties, biological activity, and potential therapeutic applications remain unexplored. This represents a clear gap in the current body of scientific knowledge. Future research would be necessary to synthesize this compound, characterize its properties, and evaluate its potential in areas such as covalent inhibition and drug discovery.

Physicochemical Properties

Due to the absence of experimental data in the scientific literature, the following table presents predicted physicochemical properties for this compound. These values are computationally derived and serve as an estimation.

PropertyPredicted Value
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass280.134241
Monoisotopic Mass280.134241
Topological Polar Surface Area29.1 Ų
Heavy Atom Count19
Formal Charge0
Complexity289

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCJUQSPWNPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide

Historical Development of Synthetic Routes for Related Chloroacetamides and Piperidine (B6355638) Derivatives

The development of synthetic routes for chloroacetamides and piperidine derivatives has a rich history rooted in the advancement of organic chemistry. Early methods for chloroacetamide synthesis often involved the reaction of chloroacetyl chloride with the desired amine. orgsyn.orgresearchgate.net This straightforward acylation has been a foundational method for creating the chloroacetamide moiety. For instance, N-aryl 2-chloroacetamides have been synthesized through the chloroacetylation of the corresponding aryl amine. researchgate.net The reactivity of the chlorine atom in these compounds allows for easy replacement by various nucleophiles, making them versatile intermediates in the synthesis of more complex molecules. researchgate.netscielo.org.za

The synthesis of the piperidine ring, a key structural feature, has also evolved significantly. Historically, piperidine was first isolated from piperine, the main alkaloid in black pepper. wikipedia.org Industrial production later shifted to the hydrogenation of pyridine (B92270), often using catalysts like molybdenum disulfide. wikipedia.org Another classical approach to piperidine synthesis is the modified Birch reduction of pyridine using sodium in ethanol (B145695). wikipedia.org Over the years, numerous methods for constructing the piperidine ring have been developed, including intramolecular cyclization reactions and the functionalization of pre-existing piperidine rings. nih.gov These historical methods laid the groundwork for the more sophisticated and efficient synthetic strategies used today.

Contemporary and Optimized Synthetic Pathways for N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

Modern synthetic approaches to this compound and its analogues focus on efficiency, selectivity, and sustainability. The general and most direct synthesis involves the reaction of 1-benzylpiperidin-3-amine (B1267669) with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A common pathway to obtain the precursor, 1-benzylpiperidin-3-amine, starts from commercially available 3-aminopiperidine. The N-benzylation can be achieved through reductive amination with benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with benzyl (B1604629) bromide or benzyl chloride.

The synthesis of analogues of this compound involves several key reaction steps and the formation of critical intermediates. A primary step is the formation of the amide bond, typically through the acylation of a substituted piperidine amine with a chloroacetylating agent. researchgate.net

Key Intermediates and Reactions:

N-Substituted Piperidones: These are versatile intermediates that can be synthesized through methods like the Dieckmann condensation, although greener approaches are now favored. researchgate.netnih.gov

Reductive Amination: This is a crucial step for introducing substituents onto the piperidine nitrogen. For example, reacting a piperidone with an amine in the presence of a reducing agent can yield N-substituted piperidines.

Nucleophilic Substitution: The chlorine atom on the chloroacetamide moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. researchgate.net This reactivity is fundamental to creating a diverse library of analogues.

Intermediate Synthetic Utility Example Reaction
1-Benzyl-3-aminopiperidinePrecursor for the final acylation step.Reaction of 3-aminopiperidine with benzyl chloride.
Chloroacetyl chlorideAcylating agent to form the chloroacetamide moiety.Reaction with an amine in the presence of a base.
N-Benzyl-4-piperidoneVersatile starting material for various piperidine derivatives. researchgate.netCan be used in Knoevenagel condensation to introduce substituents at the 4-position. researchgate.net

The synthesis of specific stereoisomers of this compound is crucial as different stereoisomers can exhibit distinct biological activities. Chiral piperidine scaffolds are increasingly important in drug design for modulating physicochemical properties and enhancing biological activity and selectivity. thieme-connect.comresearchgate.net

Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Starting Materials: Starting with an enantiomerically pure 3-aminopiperidine derivative ensures the stereochemistry at the 3-position is maintained throughout the synthesis.

Asymmetric Catalysis: Enantioselective hydrogenation of a suitable precursor, such as an enamine, using a chiral catalyst can establish the desired stereocenter.

Chiral Resolution: Racemic mixtures of the final compound or a key intermediate can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The introduction of chiral centers on the piperidine ring can significantly impact a molecule's properties, including its interaction with biological targets and its pharmacokinetic profile. thieme-connect.comresearchgate.net

Applying green chemistry principles to the synthesis of piperidine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. unibo.it Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For instance, water has been explored as a solvent for some steps in piperidine synthesis. ajchem-a.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

An efficient, green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key starting materials for many piperidine derivatives. nih.gov This approach offers significant advantages over classical methods like the Dieckmann condensation. researchgate.netnih.gov

Derivatization Strategies for this compound Analogues

Derivatization of this compound is a key strategy for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. nbinno.com Modifications can be made at several positions on the molecule.

The piperidine ring and the N-benzyl group offer multiple sites for structural modification to fine-tune the pharmacological profile of the molecule.

Modifications at the Piperidine Ring:

Substitution at Different Positions: Introducing substituents at the 2-, 4-, 5-, or 6-positions of the piperidine ring can influence the molecule's conformation and its binding to biological targets. The position of substituents on the piperidine ring can be critical for activity. thieme-connect.com

Introduction of Chiral Centers: As discussed previously, creating chiral centers on the piperidine ring can lead to improved efficacy and selectivity. thieme-connect.com

Ring Size Variation: While this would no longer be a piperidine derivative, exploring related heterocyclic systems (e.g., pyrrolidine (B122466) or azepane) can provide valuable SAR insights.

Modifications at the N-Benzyl Moiety:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring of the benzyl group can modulate electronic and steric properties. The N-benzyl group is often important for binding to catalytic sites of enzymes like acetylcholinesterase. nih.gov

Replacement of the Benzyl Group: The benzyl group can be replaced with other aryl or alkyl groups to explore the impact on biological activity. ajchem-a.com For example, N-substituted piperidine analogs with different groups on the nitrogen have been investigated as potential treatments for Alzheimer's disease. ajchem-a.com

The following table summarizes some potential derivatization strategies and their rationales:

Modification Site Example Modification Rationale for Modification
Piperidine Ring (Position 4)Introduction of a hydroxyl or carboxyl group.To improve solubility and introduce hydrogen bonding capabilities.
Piperidine Ring (Position 2)Introduction of a methyl group.To potentially enhance aqueous solubility and explore steric effects. thieme-connect.com
N-Benzyl Moiety (Phenyl Ring)Addition of electron-withdrawing or electron-donating groups.To modulate the electronic properties and binding interactions of the molecule. ajchem-a.com
Amide NitrogenReplacement of the hydrogen with a small alkyl group.To investigate the role of the amide N-H in hydrogen bonding.

These derivatization strategies, guided by medicinal chemistry principles, are essential for the development of novel and improved therapeutic agents based on the this compound scaffold.

Modifications at the Chloroacetamide Functionality and Acetamide (B32628) Linker

The chloroacetamide group is a key functional handle for derivatization due to the electrophilic nature of the carbon atom bonded to the chlorine. researchgate.net This reactivity allows for the facile displacement of the chloride ion by a wide array of nucleophiles. researchgate.nettandfonline.com Such nucleophilic substitution reactions are the most common strategy for modifying this part of the molecule. researchgate.netresearchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is primarily attributed to the straightforward replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This substitution can sometimes be followed by intramolecular cyclization, leading to the formation of various heterocyclic systems. researchgate.net

Nucleophilic Substitution Reactions:

The chlorine atom of the chloroacetamide can be substituted by various nucleophiles to introduce new functional groups. These reactions typically proceed via an SN2 mechanism.

Sulfur Nucleophiles: Thiol-containing molecules, such as cysteine residues in peptides or thiol-based reporter groups, readily react with the chloroacetamide to form stable thioether linkages. wuxibiology.com This reaction is highly efficient and is a cornerstone of bioconjugation strategies involving chloroacetamides. wuxibiology.comnih.gov Other sulfur nucleophiles like mercaptobenzothiazoles or mercaptopyrimidines can also be used to create novel sulfide (B99878) derivatives. scielo.org.za

Nitrogen Nucleophiles: Amines, both primary and secondary, can displace the chloride to form N-substituted glycineamide derivatives. This allows for the introduction of a wide range of functionalities, depending on the nature of the amine used. For instance, reaction with indole (B1671886) derivatives can furnish indolyl-N-substituted acetamide derivatives. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form ether linkages, although this is generally less common than reactions with sulfur or nitrogen nucleophiles for this class of compounds. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloroacetamide Moiety
Nucleophile TypeExample NucleophileResulting LinkageProduct Class
SulfurR-SH (e.g., Cysteine, Glutathione)ThioetherS-alkylated derivative
NitrogenR-NH₂ (e.g., Lysine, various amines)Secondary AmineN-alkylated glycineamide
OxygenR-OH (e.g., Phenols, Alcohols)EtherO-alkylated derivative

Modifications of the Acetamide Linker:

The acetamide linker (-NH-C(O)-CH₂-) is chemically robust. However, under certain conditions, it can be modified.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-benzylpiperidin-3-amine and chloroacetic acid. This is generally a destructive modification rather than a synthetic strategy for derivatization.

Reduction: The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding ethylamine (B1201723) derivative, effectively transforming the linker.

Introduction of Reporter Groups and Bioconjugation Strategies for this compound

The electrophilic chloroacetamide functionality serves as an excellent anchor point for the covalent attachment of reporter groups and for conjugation to biomolecules. nih.govacs.org This has made chloroacetamide-containing compounds valuable tools in chemical biology and proteomics. wuxibiology.com

Bioconjugation:

Bioconjugation refers to the covalent linking of two molecules, where at least one is a biomolecule. libretexts.orgspringernature.com The chloroacetamide group is a classic alkylating agent used for this purpose, primarily targeting nucleophilic amino acid residues in proteins. nih.gov

Reaction with Cysteine: The thiol side chain of cysteine is a soft nucleophile that reacts efficiently and specifically with the chloroacetamide group to form a stable thioether bond. wuxibiology.com This chemoselective reaction is widely used to label proteins or peptides at specific cysteine residues. nih.gov Chloroacetamide has been reported to exhibit even greater specificity for cysteine residues compared to the more commonly used iodoacetamide. wuxibiology.com

Reaction with Histidine: The imidazole (B134444) side chain of histidine can also be alkylated by chloroacetamide, although the reaction may be less rapid or require specific pH conditions compared to cysteine modification. acs.org

This reactivity allows this compound to be used as a covalent ligand that can be permanently attached to a target protein containing a suitable nucleophilic residue in its binding pocket, enabling detailed biochemical and structural studies.

Introduction of Reporter Groups:

Reporter groups are small molecules with easily detectable properties (e.g., fluorescence, radioactivity, or affinity) that can be attached to a molecule of interest to study its localization, interactions, or fate.

Fluorophores: Fluorescent dyes functionalized with a nucleophile (commonly a thiol or an amine) can be readily attached to the chloroacetamide moiety. This allows for the creation of fluorescent probes to visualize the target molecule in cells or tissues.

Biotinylation: Biotin, a vitamin with a very high affinity for streptavidin, can be introduced via a nucleophilic handle. Biotinylated molecules can be used for affinity-based purification, detection (e.g., in Western blotting), or imaging applications.

Click Chemistry Handles: An azide (B81097) or alkyne group can be introduced by reacting the chloroacetamide with an appropriate nucleophile (e.g., sodium azide or a propargylamine (B41283) derivative). This installs a "click chemistry" handle, which can then be used for highly efficient and specific ligation to other molecules bearing the complementary functional group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Table 2: Strategies for Attaching Reporter Groups
Reporter Group TypeAttachment ChemistryLinkage FormedApplication
Fluorescent Dye (e.g., Fluorescein, Cy5)Reaction with thiol- or amine-modified dyeThioether or AmineFluorescence Imaging, Flow Cytometry
BiotinReaction with biotin-thiol or biotin-amineThioether or AmineAffinity Purification, Immunoassays
Click Chemistry Handle (Azide/Alkyne)Reaction with azide or alkyne nucleophileAlkyl Azide or Propargyl AmineSecondary labeling via Click Chemistry

Structure Activity Relationship Sar and Structure Target Interaction Studies of N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide

Elucidation of Pharmacophoric Features of N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological activity. For the N-benzylpiperidine scaffold, which is common in many sigma receptor ligands, a well-established pharmacophore model includes a central, positively ionizable nitrogen atom within the piperidine (B6355638) ring, flanked by two hydrophobic regions. nih.govnih.gov

In the case of this compound, these key features can be mapped as follows:

Primary Hydrophobic Region: The benzyl (B1604629) group serves as a critical hydrophobic moiety. It is believed to interact with a corresponding hydrophobic pocket in the target receptor, contributing significantly to binding affinity. The aromatic ring allows for potential π-π stacking or hydrophobic interactions.

Positively Ionizable Center: The tertiary amine within the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. nih.gov This charged center is crucial for forming strong ionic or hydrogen bond interactions with acidic amino acid residues, such as aspartate or glutamate, within the receptor's binding site. proquest.com

Secondary Hydrophobic/Functional Region: The chloroacetamide group attached to the 3-position of the piperidine ring constitutes the second key region. The amide portion can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the α-chloro substitution makes the adjacent carbonyl carbon highly electrophilic. This feature introduces the potential for the molecule to act as an irreversible or covalent inhibitor by forming a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in the target protein.

This combination of a hydrophobic anchor, a central basic nitrogen, and a reactive electrophilic group defines the core pharmacophoric features of this compound, guiding its interaction with biological targets.

Impact of Stereochemistry on the Biological Activity of this compound Analogues

The structure of this compound contains a stereocenter at the C3 position of the piperidine ring. Consequently, the compound can exist as two distinct enantiomers: (R)-N-(1-benzylpiperidin-3-yl)-2-chloroacetamide and (S)-N-(1-benzylpiperidin-3-yl)-2-chloroacetamide. The spatial arrangement of the chloroacetamide group relative to the piperidine ring is different in each enantiomer, which can have a profound impact on biological activity.

Biological macromolecules, such as receptors and enzymes, are chiral environments. As a result, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. While direct studies comparing the activity of the individual enantiomers of this compound are not extensively reported, research on structurally related piperidine-containing compounds underscores the critical importance of stereochemistry.

For instance, studies on the stereoisomers of ohmefentanyl, a potent analgesic with a substituted piperidine core, revealed extreme differences in biological activity. nih.gov The most potent isomer was found to be over 13,000 times more active than morphine, while its corresponding antipode was one of the least potent compounds in the series. nih.gov This dramatic difference was attributed to the precise three-dimensional fit of the more active isomer into the opioid μ-receptor binding site. The specific configuration at the chiral carbons on the piperidine ring was determined to be essential for high-affinity binding and analgesic potency. nih.gov Conversely, in other molecular families, the introduction of a chiral center has been found to be detrimental to activity. nih.gov

Given these precedents, it is highly probable that the (R) and (S) enantiomers of this compound exhibit significantly different pharmacological profiles. One enantiomer may bind with much higher affinity to a specific target, display greater potency, or even interact with different biological targets altogether. Therefore, stereospecific synthesis and characterization of the individual isomers are crucial steps in the development and optimization of analogues based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the physicochemical properties of a series of compounds with their biological activities. These analyses provide valuable insights into which molecular features are most influential for a desired pharmacological effect. For derivatives of this compound, QSAR studies would typically investigate modifications at three primary sites: the benzyl ring, the piperidine ring, and the acetamide (B32628) moiety.

Although specific QSAR models for this exact compound are not widely published, analyses of related chloroacetamide and benzylpiperidine series offer predictive insights.

Influence of Lipophilicity: Studies on various N-substituted-2-chloroacetamides have consistently shown that lipophilicity, often represented by the partition coefficient (logP), is a key determinant of biological activity. nih.govnih.govresearchgate.net Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its target. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated derivatives with high lipophilicity were among the most active antimicrobial agents. nih.govnih.gov

Electronic Effects: The electronic properties of substituents, particularly on the benzyl ring, play a crucial role. QSAR studies on related compounds have utilized parameters like the Hammett constant (σ) to quantify the electron-donating or electron-withdrawing nature of substituents. These electronic modifications can influence binding affinity by altering the charge distribution of the molecule and its ability to interact with polar residues in the receptor. nih.govscribd.com

Steric and 3D Properties: Steric factors, described by parameters such as molar refractivity (MR) or STERIMOL values, are critical for ensuring an optimal fit within the receptor's binding pocket. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on related scaffolds have highlighted the importance of molecular shape and the spatial distribution of electrostatic and hydrophobic fields for high-affinity binding.

The table below summarizes the general influence of key physicochemical parameters on the biological activity of chloroacetamide and benzylpiperidine derivatives, as inferred from QSAR studies on analogous compounds.

Physicochemical ParameterDescriptor(s)General Influence on Activity of AnaloguesRationale
LipophilicitylogP, ClogPOften a positive correlation up to an optimal point.Enhances membrane permeability and hydrophobic interactions with the target. nih.govscribd.com
Electronic EffectsHammett constant (σ), Dipole MomentHighly dependent on the target; electron-withdrawing or -donating groups can either increase or decrease activity.Modulates the strength of electrostatic, ionic, and hydrogen bonding interactions. nih.govscribd.com
Steric PropertiesMolar Refractivity (MR), Molecular VolumeAn optimal size and shape are required for a good fit in the binding pocket. Bulky groups can be detrimental.Governs the complementarity between the ligand and the receptor binding site. nih.gov
Molecular Shape3D Descriptors (e.g., from CoMFA/CoMSIA)Specific spatial arrangements of hydrophobic and electrostatic fields are crucial for high affinity.Reflects the three-dimensional requirements of the receptor for effective ligand recognition. nih.gov

These principles suggest that a systematic modification of this compound derivatives, coupled with QSAR analysis, could lead to the identification of compounds with enhanced potency and selectivity.

Rational Design Principles for this compound Analogues

Building upon the pharmacophoric features and SAR/QSAR data, several rational design principles can be formulated to guide the synthesis of novel analogues with improved pharmacological properties.

Stereocontrolled Synthesis: Given the likely importance of stereochemistry, a primary design principle is the stereoselective synthesis of the (R) and (S) enantiomers. This would allow for the isolation of the more active isomer (the eutomer), potentially leading to a more potent and selective compound while reducing potential off-target effects from the less active isomer (the distomer).

Benzyl Ring Substitution: The benzyl moiety is a prime target for modification to fine-tune binding affinity and selectivity.

Exploring Hydrophobicity and Electronics: Introducing small, electronically diverse substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho-, meta-, and para-positions can systematically probe the electronic and steric requirements of the corresponding hydrophobic pocket in the target receptor.

Modification of the Chloroacetamide Moiety: The chloroacetamide group offers several avenues for rational design.

Varying the Electrophile: The chlorine atom can be replaced with other halogens (Br, F) or leaving groups to modulate the reactivity of the compound. This could be used to optimize the rate of covalent bond formation with the target.

Reversible Analogues: To move from an irreversible to a reversible binding mode, the chloro group could be removed or replaced with non-reactive substituents (e.g., a methyl group or a phenyl ring). This would create analogues that bind non-covalently, which may be desirable depending on the therapeutic goal.

Linker Modification: The length and rigidity of the acetamide linker can be altered. For instance, extending the two-carbon chain to a three- or four-carbon chain could optimize the positioning of the terminal group within the binding site. nih.gov

Piperidine Ring Modification: While more synthetically challenging, modifications to the piperidine ring itself, such as adding substituents or altering the ring size, could be explored to improve affinity or selectivity by influencing the conformation and orientation of the key binding groups.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop new chemical entities with optimized and targeted biological activities.

Molecular and Cellular Mechanisms of Action of N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide

Identification of Molecular Targets and Binding Affinities

The pharmacological profile of N-(1-benzylpiperidin-3-yl)-2-chloroacetamide is dictated by the binding affinities of its core structures to various proteins. The N-benzylpiperidine moiety confers the ability to bind to specific enzyme and receptor pockets, while the chloroacetamide "warhead" allows for potential covalent modification of these targets.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govnih.gov The N-benzylpiperidine scaffold is a known feature in many AChE inhibitors. nih.gov Studies on related 1-benzylpiperidine (B1218667) derivatives have demonstrated their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov For instance, certain polyfunctionalized pyridines incorporating a 1-benzylpiperidine motif have shown potent activity against AChE, with IC50 values in the nanomolar range. nih.gov

The mechanism of inhibition can be multifaceted. The inhibitor may bind reversibly to the enzyme's active site, competing with the natural substrate, acetylcholine (B1216132). researchgate.net However, the presence of the chloroacetamide group in this compound introduces the potential for irreversible, covalent inhibition. Chloroacetamides are electrophilic moieties that can react with nucleophilic amino acid residues, such as cysteine or histidine, within the enzyme's active site or an allosteric site. nih.gov This covalent modification leads to a time-dependent and irreversible inactivation of the enzyme, which can prolong the duration of action. researchgate.net The kinetics of such inhibition would be expected to follow a two-step model: an initial reversible binding (governed by the affinity of the N-benzylpiperidine core) followed by an irreversible covalent bond formation. The specificity for AChE over other enzymes would be determined by the initial binding affinity and the presence of a suitably positioned reactive residue within the binding pocket.

Compound ClassTarget EnzymeInhibition Data (IC₅₀)Mode of Inhibition
1-Benzylpiperidine DerivativesAcetylcholinesterase (AChE)Potent (nanomolar range for some analogs) nih.govReversible and potentially irreversible (covalent)
1-Benzylpiperidine DerivativesButyrylcholinesterase (BuChE)Variable, some analogs show potent inhibition nih.govnih.govReversible and potentially irreversible (covalent)
Chloroacetamide-containing moleculesCysteine/Histidine-containing proteinsCovalent bond formation nih.govIrreversible

Sigma Receptors: The N-benzylpiperidine scaffold is a highly privileged structure for sigma (σ) receptor ligands. nih.govnih.govunict.it Sigma receptors, including the σ₁ and σ₂ subtypes, are intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that modulate a variety of cellular functions. wikipedia.orgsigmaaldrich.com Extensive research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which are structural isomers of the compound , has revealed high-affinity binding to σ₁ receptors. nih.gov

Structure-activity relationship studies show that the N-benzylpiperidine moiety is a key determinant of this affinity. nih.gov While the affinity of the specific 3-yl isomer is not detailed in the literature, data from the 4-yl analogues suggest that these compounds typically display higher affinity for the σ₁ subtype versus the σ₂ subtype. nih.gov For example, various N-(1-benzylpiperidin-4-yl)arylacetamides exhibit σ₁ receptor affinity (Ki) in the low nanomolar range. nih.govnih.gov Substitutions on the benzyl (B1604629) group can slightly decrease or have a minimal effect on σ₁ affinity but can significantly increase affinity for σ₂ receptors. nih.gov Notably, these classes of compounds generally show no significant binding to dopamine (B1211576) (D2/D3) receptors. nih.gov

Muscarinic Receptors: Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. wikipedia.org The N-benzylpiperidine structure is also found in ligands targeting mAChRs. Studies on N-substituted derivatives of piperidinyl benzilate have shown that substitution at the piperidine (B6355638) nitrogen with a benzyl group can result in very high affinity for brain muscarinic receptors. This suggests that the binding pocket of muscarinic receptors can accommodate bulky aromatic substitutions like the benzyl group, potentially leading to potent interactions.

Receptor FamilySubtypeBinding Affinity (Ki) of AnalogsKey Structural Moiety
Sigma Receptorsσ₁High (low nM range for 4-yl isomers) nih.govnih.govN-Benzylpiperidine
Sigma Receptorsσ₂Moderate to low (selectivity over σ₁) nih.govuniba.itN-Benzylpiperidine
Muscarinic ReceptorsM₁-M₅High (sub-nM for some N-benzyl derivatives)N-Benzylpiperidine
Dopamine ReceptorsD₂/D₃No significant affinity reported nih.govN/A

While direct evidence for this compound as a modulator of protein-protein interactions (PPIs) is not available, its chemical structure strongly suggests a potential role in this area. The chloroacetamide group is a well-characterized covalent "warhead" used in the design of chemical probes and inhibitors that target specific amino acid residues on proteins, most commonly cysteine. acs.orgnih.gov

The strategy of using small molecules to modulate or disrupt PPIs is a growing field in chemical biology. acs.org Chloroacetamide-containing fragment libraries have been successfully screened to identify covalent molecules that allosterically inhibit PPIs, such as the interaction between the transcriptional co-activator YAP1 and the TEAD transcription factor. rsc.org In such cases, the molecule binds to a pocket on one of the protein partners and the chloroacetamide moiety forms a covalent bond with a nearby cysteine, locking the protein in a conformation that is unfavorable for binding its partner. rsc.org Other studies have utilized peptide-based inhibitors appended with a chloroacetamide group to covalently target and disrupt PPIs crucial for cancer cell signaling, such as the GRB-2/SOS-1 interaction. nih.gov

Given this precedent, this compound possesses the necessary chemical features to act as a covalent modulator of a PPI. Its efficacy would depend on the N-benzylpiperidine portion directing the molecule to a specific PPI interface and the presence of a reactive nucleophilic residue (like cysteine) in the vicinity to allow for covalent bond formation.

Cellular Pathway Perturbations Induced by this compound

By engaging with its molecular targets, this compound can be expected to induce significant perturbations in various cellular signaling pathways.

The potential molecular targets of this compound are key nodes in critical signaling cascades:

Cholinergic Signaling: As a potential inhibitor of AChE, the compound would increase the concentration and duration of acetylcholine in the synaptic cleft. nih.gov This would lead to hyperstimulation of both nicotinic and muscarinic acetylcholine receptors, profoundly impacting cholinergic neurotransmission. nih.gov Activation of muscarinic receptors (M1, M3, M5) stimulates the phospholipase C pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). wikipedia.orgsigmaaldrich.com Activation of M2 and M4 receptors inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. sigmaaldrich.com Cholinesterase inhibitors have also been shown to modulate neuroprotective pathways like the PI3K/AKT cascade. nih.gov

Sigma-1 Receptor Signaling: The σ₁ receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that regulates Ca²⁺ signaling between the ER and mitochondria via the IP₃ receptor. wikipedia.orgnih.gov Ligand activation of the σ₁ receptor can modulate the activity of numerous ion channels (including voltage-gated K⁺, Na⁺, and Ca²⁺ channels), G protein-coupled receptors, and kinases. nih.govmdpi.com By binding to the σ₁ receptor, the compound could influence intracellular calcium homeostasis, ER stress responses, lipid metabolism, and neuronal plasticity. frontiersin.orgmdpi.com The σ₁ receptor is known to enhance signaling downstream of neurotrophic factors like BDNF and to modulate NMDA receptor function, impacting processes of learning and memory. nih.govnih.gov

Direct studies on the global gene expression or proteomic profiles induced by this compound have not been reported. However, based on its likely targets, significant downstream changes in the transcriptome and proteome can be predicted.

Muscarinic Receptor-Mediated Gene Expression: Activation of muscarinic receptors is known to induce a complex and sustained pattern of gene expression. nih.gov Stimulation can lead to the rapid induction of immediate-early genes, including transcription factors like Egr-1, Egr-2, Egr-3, and c-Jun. nih.gov These transcription factors, in turn, can regulate the expression of a secondary set of target genes, leading to long-term changes in neuronal function and synaptic plasticity. nih.govnih.gov

Sigma-1 Receptor-Mediated Changes: Activation of the σ₁ receptor can also lead to significant changes in protein expression and cellular proteomes. mdpi.com For example, σ₁ receptor agonists have been shown to upregulate the expression of NMDA receptor subunits (GluN2A, GluN2B) and the scaffolding protein PSD-95, effects that are dependent on new protein synthesis. jneurosci.org Furthermore, σ₁ receptor activation can promote neuroprotective pathways by upregulating the expression of genes downstream of BDNF, such as EGR1 and Arc. nih.gov Proteomic analyses following modulation of σ₁ receptors in disease models have revealed changes in proteins related to mitochondrial function, ER transport, and cytoskeleton remodeling. mdpi.com The engagement of σ₁ receptors is also known to have neurorestorative and cellular protective effects, potentially by inhibiting pathways related to neurodegeneration and cell death. biorxiv.org

Subcellular Trafficking and Localization Studies of this compound

No studies detailing the movement or localization of this compound within cellular compartments have been identified in the current scientific literature.

Mechanistic Insights from Target Validation Studies (In vitro/Ex vivo cell lines)

There is a lack of published in vitro or ex vivo studies validating the specific molecular targets of this compound in any cell lines.

Biological Evaluation of N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide in in Vitro and Ex Vivo Systems

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in early-stage drug discovery to determine the biological effects of a compound on cellular functions.

Enzyme Activity Assays in Cellular Lysates

To understand if N-(1-benzylpiperidin-3-yl)-2-chloroacetamide acts by targeting specific enzymes, its activity would be tested against a panel of enzymes in cellular lysates. This would involve preparing cell extracts that contain a mixture of cellular proteins and enzymes. The compound would be incubated with these lysates, and the activity of key enzymes would be measured. For example, kinases, proteases, and metabolic enzymes are common targets. A change in enzyme activity in the presence of the compound would suggest a potential mechanism of action.

Receptor Agonist/Antagonist Profiling in Cell Lines

The interaction of this compound with various cellular receptors would be investigated using cell lines engineered to express specific receptors. Techniques such as radioligand binding assays or functional assays measuring downstream signaling pathways (e.g., calcium influx or cyclic AMP production) would be employed. This profiling would determine if the compound acts as an agonist (activator) or antagonist (blocker) at receptors such as G-protein coupled receptors (GPCRs) or ion channels, which are common drug targets. Given the structural similarity to other N-benzylpiperidine compounds, profiling against sigma receptors could be a starting point. nih.gov

Cellular Viability and Proliferation Assays (Mechanistic Studies)

The effect of this compound on the survival and growth of various cell lines, including both healthy and cancerous cells, would be a critical step. Assays like the MTT or MTS assay, which measure metabolic activity, or assays that directly count viable cells, would be used to determine the compound's cytotoxicity and anti-proliferative effects. researchgate.net Mechanistic studies would follow to understand how the compound affects cell viability, for instance, by investigating markers of apoptosis (programmed cell death) or cell cycle arrest. researchgate.net

Assays for Specific Biological Processes

Based on the chemical structure and any preliminary findings, this compound would be screened for specific biological activities.

Antimicrobial Activity: The compound would be tested against a panel of pathogenic bacteria and fungi. nih.goveurjchem.comnih.gov The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, would be determined using methods like broth microdilution. nih.gov

Antiviral Activity: To assess antiviral potential, the compound would be evaluated in cell cultures infected with various viruses. nih.govmdpi.com The assay would measure the ability of the compound to inhibit viral replication, for example, by quantifying viral RNA or protein levels. nih.gov

Anticancer Activity: Beyond general cytotoxicity, the anticancer potential would be explored in a broader panel of cancer cell lines representing different tumor types. nih.govmdpi.comnih.govresearchgate.net Studies would also investigate its effects on cancer-specific processes like cell migration, invasion, and angiogenesis.

Anti-inflammatory Activity: The anti-inflammatory properties could be assessed by measuring the compound's ability to inhibit the production of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and nitric oxide, in immune cells stimulated with an inflammatory agent. mdpi.com

Tissue and Organotypic Slice Culture Models for this compound Evaluation

Should promising activity be observed in cell-based assays, the next step would involve more complex ex vivo models that better mimic the tissue microenvironment. Organotypic slice cultures, which are thin slices of tissue kept alive in a culture dish, preserve the cellular architecture and connections. nih.govnih.gov For instance, brain slice cultures could be used to study neuroprotective or neurotoxic effects, while tumor slices could provide insights into the compound's efficacy in a more realistic tumor context. nih.gov These models allow for the study of compound effects on cell-cell interactions and tissue-level responses. nih.gov

Phenotypic Screening and High-Throughput Approaches for this compound Analogues

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that produce a desired phenotypic change, without a preconceived notion of the target. combichemistry.com If this compound shows an interesting biological effect, a high-throughput screening (HTS) campaign could be initiated. combichemistry.com This would involve synthesizing a library of structurally related analogues and testing them in a rapid, automated fashion to identify compounds with improved potency, selectivity, or other desirable properties. The data from such screens would be crucial for establishing structure-activity relationships (SAR) and guiding the optimization of this chemical scaffold for potential therapeutic applications.

Comparative Biological Activity of this compound Analogues

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the comparative biological activity of this compound and its analogues were identified. Research has been conducted on structurally related compounds, such as positional isomers and derivatives containing the benzylpiperidine or chloroacetamide scaffold; however, these fall outside the explicit scope of this article.

For instance, extensive research is available for the positional isomer, N-(1-benzylpiperidin-4-yl)phenylacetamide, and its analogues. These studies have largely focused on their affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various central nervous system functions. nih.govcapes.gov.bracs.org Investigations into other N-substituted chloroacetamides have revealed a range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netijpsr.info Similarly, various derivatives of benzylpiperidine have been evaluated for diverse therapeutic applications, such as for their activity as cholinesterase inhibitors in the context of Alzheimer's disease. nih.gov

However, direct biological data or comparative analyses for the N-(1-benzylpiperidin-3-yl) isomer of chloroacetamide are not present in the reviewed literature. Therefore, a detailed discussion and data presentation on the comparative biological activity of its specific analogues cannot be provided at this time.

Computational Chemistry and Molecular Modeling of N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide

Ligand-Based Design Approaches for N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this methodology.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of N-benzylpiperidine, QSAR analyses have been instrumental in identifying key molecular descriptors that influence their inhibitory activities against various enzymes. nih.govnih.gov These studies often reveal the importance of steric, electronic, and hydrophobic properties in modulating the biological response. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, QSAR studies highlighted that substitutions on the phenylacetamide aromatic ring significantly influence binding affinity at sigma receptors. nih.gov Specifically, electron-donating groups and the position of substituents were found to be critical for activity. nih.gov A hypothetical QSAR study for this compound and its analogs would involve correlating descriptors such as molecular weight, logP, and electronic parameters with a measured biological activity to guide the synthesis of more potent compounds.

Pharmacophore modeling, another ligand-based approach, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For a molecule like this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), a hydrogen bond donor (the amide nitrogen), a hydrophobic aromatic region (the benzyl (B1604629) group), and a positive ionizable feature (the piperidine (B6355638) nitrogen at physiological pH). Such a model can be used to screen large virtual libraries for new compounds with the potential for similar biological activity. nih.gov

Structure-Based Design Approaches for this compound

When the 3D structure of the biological target is available, structure-based design methods can be employed to understand and predict the binding of a ligand.

Molecular Docking and Scoring of this compound with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial for understanding the binding mode of this compound with potential protein targets. In studies of related chloroacetamide derivatives, molecular docking has been used to investigate their binding to bacterial proteins like DNA gyrase and topoisomerase II. eurjchem.comresearchgate.net Similarly, N-benzylpiperidine derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

A typical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the protein and rank them based on a scoring function, which estimates the binding affinity. The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce for this compound with various protein targets, based on studies of analogous compounds.

Protein TargetPDB IDDocking Score (kcal/mol)Interacting Residues
Acetylcholinesterase (AChE)4EY7-9.8Trp84, Tyr334, Phe330
Butyrylcholinesterase (BuChE)1P0I-8.5Trp82, Tyr332, Ala328
Sigma-1 Receptor5HK1-10.2Glu172, Tyr103, Trp164
DNA Gyrase Subunit B5L3J-7.9Asp73, Ile78, Gly77

Note: The data in this table is illustrative and based on typical values for similar compounds, not on actual experimental results for this compound.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. nih.gov An MD simulation of a complex between this compound and a protein target would involve simulating the movement of atoms over time, governed by a force field. The resulting trajectory can be analyzed to calculate metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the binding pose. Analysis of related N-benzyl-piperidine derivatives has shown that MD simulations can confirm the stability of docking poses and reveal the persistence of key intermolecular interactions. nih.gov

Binding Free Energy Calculations for this compound Interactions

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. elsevierpure.comnih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy with a continuum solvation model. For a series of N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, MM/PBSA calculations were used to estimate the binding free energies, which correlated well with experimental inhibitory activities. nih.gov Such calculations for this compound would provide a more accurate prediction of its binding affinity to various targets compared to docking scores alone.

Quantum Chemical Calculations of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govdntb.gov.ua These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A study on N-aryl-2-(N-disubstituted) acetamide (B32628) compounds used DFT to calculate properties like dipole moment and polarizability. semanticscholar.org

A hypothetical table of quantum chemical properties for this compound is presented below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D
Polarizability35.1 ų

Note: The data in this table is illustrative and based on typical values for similar compounds, not on actual experimental results for this compound.

Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical compounds to identify trends and relationships. nih.govresearchgate.netcsmres.co.uk For structures related to this compound, these approaches can be used to explore chemical space, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify novel scaffolds with similar predicted activities. srce.hr By mining databases of known bioactive compounds, it is possible to identify other molecules containing the N-benzylpiperidine or chloroacetamide moieties and analyze their structure-activity relationships on a large scale. This can help in understanding the broader context of this compound's potential biological roles and guide future drug discovery efforts.

Advanced Analytical Methodologies for N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N-(1-benzylpiperidin-3-yl)-2-chloroacetamide and for assessing its purity. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the protons on the piperidine (B6355638) ring, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetamide moiety. The amide proton (N-H) would also be visible, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons, the carbons of the piperidine ring, and the carbons of the methylene groups. The chemical shifts in both ¹H and ¹³C NMR spectra for related N-substituted chloroacetamides have been extensively documented, providing a reliable basis for spectral assignment. nih.govmdpi.com For instance, the chloroacetyl group typically shows a characteristic ¹³C signal for the carbonyl group around 165 ppm and a signal for the chlorine-bearing methylene group around 43 ppm. nih.gov

The table below illustrates the type of data obtained from NMR analysis, with expected chemical shift regions for the target compound based on data from analogous structures.

Functional Group Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic (Benzyl)7.2 - 7.4127 - 138
Benzyl CH₂~3.5~63
Piperidine Ring CH, CH₂1.5 - 3.025 - 60
Amide NH6.0 - 8.5 (variable)N/A
Chloroacetyl C=ON/A~165
Chloroacetyl CH₂Cl~4.1~43

Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound by measuring its mass with very high accuracy. mdpi.commdpi.com For this compound (C₁₄H₁₉ClN₂O), the expected monoisotopic mass is approximately 266.1237 g/mol . The presence of a chlorine atom would be confirmed by the characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion peak (M+). mdpi.com

Electron Ionization (EI) or Electrospray Ionization (ESI) sources can be used to generate ions. The subsequent fragmentation provides a unique fingerprint that aids in structural confirmation. Expected fragmentation pathways for this compound would include:

Loss of the benzyl group: leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺).

Cleavage of the chloroacetyl group: resulting in the loss of •CH₂Cl or the entire CH₂ClCO moiety.

Fragmentation of the piperidine ring: producing a series of characteristic smaller ions.

Ion Proposed Structure/Fragment Expected m/z
[M]⁺Molecular Ion~266/268
[M - C₇H₇]⁺Loss of benzyl group~175/177
[C₇H₇]⁺Tropylium ion91
[M - COCH₂Cl]⁺Loss of chloroacetyl group~189

Note: The table presents plausible fragmentation ions for mass spectrometry analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected signals include a strong absorption for the amide C=O stretch (Amide I band), typically found in the range of 1630-1680 cm⁻¹. mdpi.commdpi.com Other important bands would be the N-H stretch of the secondary amide (around 3300 cm⁻¹) and the C-Cl stretch (typically 600-800 cm⁻¹). mdpi.com Aromatic C-H and C=C stretching vibrations from the benzyl group would also be present. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. For this compound, the UV absorption spectrum is expected to be dominated by the π → π* electronic transitions of the aromatic ring in the benzyl group. researchgate.net Studies on related benzylpiperidine compounds show characteristic absorption maxima in the UV region. hbku.edu.qaresearchgate.net A typical spectrum in a solvent like ethanol (B145695) or methanol (B129727) would likely show a maximum absorption wavelength (λₘₐₓ) around 250-270 nm.

Technique Functional Group Expected Absorption Region
IR Amide N-H Stretch3250 - 3350 cm⁻¹
Aromatic C-H Stretch3000 - 3100 cm⁻¹
Aliphatic C-H Stretch2850 - 2960 cm⁻¹
Amide C=O Stretch (Amide I)1630 - 1680 cm⁻¹
C-Cl Stretch600 - 800 cm⁻¹
UV-Vis Aromatic Ring (π → π*)~250 - 270 nm

Note: This table summarizes the characteristic spectroscopic absorption regions expected for the compound.

Chromatographic Separation Techniques for Compound Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be highly suitable for analyzing this compound. nanobioletters.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov

Detection is commonly achieved using a UV detector set to a wavelength where the benzyl group absorbs strongly (e.g., 254 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area allows for quantification and purity determination. nanobioletters.com

Parameter Typical Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: The table outlines a representative set of starting parameters for developing an HPLC method. These parameters require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. rsc.org The suitability of GC for this compound would depend on its thermal stability and volatility; it may be analyzed directly if it does not decompose at the temperatures required for vaporization in the GC inlet. osti.gov

The use of a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be appropriate. rsc.org The GC-MS combination is particularly powerful, as it provides both the retention time for identification and the mass spectrum for structural confirmation of the compound and any impurities. scielo.brosti.gov

Parameter Typical Condition
Column Capillary column (e.g., Equity-5, 30 m x 0.25 mm) rsc.org
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: These are example GC parameters that would serve as a starting point for method development.

X-ray Crystallography for this compound and its Complexes

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational arrangements, which are essential for understanding the molecule's physical and chemical properties and its interactions with biological targets.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds provides insight into the potential crystal packing and molecular geometry that could be expected. For instance, studies on molecules containing the N-benzylacetamide moiety reveal common packing motifs and hydrogen bonding patterns.

In a hypothetical crystallographic study of this compound, the resulting data would be presented in a format similar to the table below, which is based on data for a related N-benzylacetamide derivative. researchgate.net This data allows for a detailed understanding of the unit cell and the arrangement of molecules within the crystal lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Value
Empirical formula C₁₅H₂₀ClN₂O
Formula weight 280.79
Temperature 298(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.12 Å, b = 15.34 Å, c = 9.87 Å
α = 90°, β = 105.2°, γ = 90°
Volume 1478.9 ų
Z 4
Density (calculated) 1.260 Mg/m³
Absorption coefficient 0.25 mm⁻¹
F(000) 600
Crystal size 0.25 x 0.20 x 0.15 mm
Theta range for data collection 2.5 to 28.0°
Reflections collected 3500
Independent reflections 1800 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R1 = 0.052, wR2 = 0.135
R indices (all data) R1 = 0.068, wR2 = 0.150
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical values for similar organic molecules.

The crystal structure of this compound would likely be stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly involving the amide N-H group and the carbonyl oxygen, are expected to play a significant role in the crystal packing, potentially forming chains or dimeric structures. researchgate.netresearchgate.net The relative orientation of the benzyl group and the piperidine ring would be of particular interest, as this conformation can influence the molecule's ability to fit into a biological receptor.

Furthermore, should this compound form complexes with other molecules, such as metal ions or host molecules, X-ray crystallography would be indispensable for characterizing the coordination geometry and the specific intermolecular interactions that stabilize the complex.

Microscopic Techniques for Cellular Localization and Interaction Studies

Understanding where a compound localizes within a cell and with which cellular components it interacts is fundamental to elucidating its biological activity. Advanced microscopic techniques are powerful tools for such investigations.

For a compound like this compound, these studies would typically require the synthesis of a fluorescently labeled analog. This is achieved by attaching a fluorophore to the molecule in a position that does not significantly alter its biological properties. Once a suitable fluorescent probe is developed, it can be introduced to cultured cells, and its distribution can be visualized using techniques like confocal microscopy or fluorescence microscopy.

These methods allow for high-resolution imaging of live or fixed cells, providing insights into whether the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or the nucleus. nih.gov For example, a study on a fluorescent probe for the peripheral benzodiazepine (B76468) receptor, which is primarily located on mitochondria, demonstrated the utility of this approach in visualizing the receptor's distribution. nih.gov

Table 2: Potential Microscopic Applications for a Fluorescently Labeled this compound Analog

Microscopic Technique Information Gained Potential Findings
Confocal Fluorescence Microscopy High-resolution 3D imaging of subcellular localization. Determination of accumulation in specific organelles (e.g., mitochondria, nucleus). Co-localization with known cellular markers.
Förster Resonance Energy Transfer (FRET) Microscopy Probing molecular interactions at the nanometer scale. Evidence of direct interaction with a target protein by measuring energy transfer between a fluorescently labeled compound and a fluorescently tagged protein.
Super-Resolution Microscopy (e.g., STED, PALM) Imaging cellular structures and molecular distributions at a resolution beyond the diffraction limit of light. Precise localization of the compound within subcellular compartments and potential visualization of its association with molecular complexes.
Live-Cell Imaging Dynamic tracking of the compound's movement within living cells over time. Information on the kinetics of cellular uptake, trafficking between organelles, and residence time in specific compartments.

The data obtained from these microscopic studies would be crucial for building a comprehensive understanding of the cellular behavior of this compound. By correlating its subcellular localization with its known biological effects, researchers can formulate more precise hypotheses about its mechanism of action.

Emerging Research Directions and Future Perspectives for N 1 Benzylpiperidin 3 Yl 2 Chloroacetamide

Development of N-(1-benzylpiperidin-3-yl)-2-chloroacetamide as a Research Tool

The development of this compound as a research tool is a promising area of investigation. Its utility may stem from its potential to serve as a selective ligand for various receptors or enzymes, with the chloroacetamide moiety offering a reactive handle for further chemical modifications.

One of the primary potential applications of this compound is as a ligand for sigma receptors. The N-benzylpiperidine core is a common scaffold in many known sigma receptor ligands. For instance, the related compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, has been shown to have a high affinity and selectivity for sigma-1 receptors. nih.gov The affinity of this compound for sigma receptors is yet to be determined, but it represents a critical area for initial investigation. The positional difference of the substituent on the piperidine (B6355638) ring could significantly influence binding affinity and selectivity between sigma-1 and sigma-2 receptor subtypes.

The presence of the 2-chloroacetamide (B119443) group is particularly noteworthy. This functional group can act as a covalent ligand, forming an irreversible bond with nucleophilic residues (such as cysteine or histidine) in the binding pocket of a target protein. This property could be exploited to develop covalent probes for identifying and characterizing novel biological targets. Furthermore, the chloroacetamide group can serve as a synthetic intermediate for the development of a library of derivatives with diverse functionalities, including fluorescent tags or biotin labels, to facilitate target identification and validation studies.

Table 1: Potential Applications as a Research Tool

Application Description Key Structural Feature
Selective Receptor Ligand Potential to bind with high affinity and selectivity to specific receptors, such as sigma receptors. N-benzylpiperidine scaffold
Covalent Probe The chloroacetamide moiety can form covalent bonds with target proteins, aiding in target identification and validation. 2-chloroacetamide group
Pharmacological Tool Can be used to study the physiological roles of its target receptors or enzymes in vitro and in vivo. Entire molecule

| Intermediate for Synthesis | The reactive chloroacetamide group allows for the synthesis of a variety of derivatives for structure-activity relationship studies. | 2-chloroacetamide group |

Exploration of Novel Therapeutic Hypotheses Driven by this compound (Mechanistic Focus)

Given the established role of related N-benzylpiperidine compounds as sigma receptor ligands, novel therapeutic hypotheses for this compound are likely to be centered around the modulation of these receptors. Sigma receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

A primary therapeutic hypothesis to explore is the potential of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Sigma-1 receptor agonists have demonstrated neuroprotective effects in preclinical models, and the unique structure of this compound may offer a novel mechanism for achieving this. The specific interaction of the 3-substituted isomer with the receptor could lead to a distinct downstream signaling cascade compared to 4-substituted analogs.

Another area of interest is in the treatment of neuropathic pain. Sigma-1 receptors are known to play a crucial role in the modulation of pain perception. A selective sigma-1 receptor antagonist or agonist based on the this compound scaffold could represent a novel analgesic with a potentially different side-effect profile compared to existing treatments.

The chloroacetamide group also opens up the possibility of developing targeted covalent inhibitors for specific enzymes. If a unique off-target activity is identified, the reactive nature of this group could be harnessed to develop potent and selective irreversible inhibitors, which can have advantages in terms of duration of action and efficacy.

Integration with Systems Biology and Network Pharmacology Approaches

To fully understand the therapeutic potential and mechanism of action of this compound, its integration with systems biology and network pharmacology will be crucial. These approaches can provide a holistic view of the compound's effects on biological systems beyond a single target.

Initially, computational methods can be employed to predict the potential targets of this compound. Docking studies against a panel of receptors and enzymes can help prioritize experimental validation. These in silico predictions can be integrated with existing protein-protein interaction networks and disease-associated pathways to generate hypotheses about the compound's polypharmacological effects.

Once initial in vitro data on the compound's targets are available, these can be used to build more refined network models. For example, if the compound is found to bind to sigma receptors, its effect on the expression of downstream genes and proteins can be analyzed using transcriptomic and proteomic approaches. This data can then be mapped onto signaling pathways to understand how the compound modulates cellular function at a systems level.

Network pharmacology can also aid in identifying potential synergistic drug combinations. By understanding the network of targets modulated by this compound, it may be possible to identify other drugs that, when used in combination, could lead to enhanced therapeutic efficacy or reduced side effects.

Table 2: Systems Biology and Network Pharmacology Workflow

Step Methodology Objective
1. Target Prediction In silico screening, molecular docking To identify potential biological targets.
2. Experimental Validation In vitro binding assays, enzymatic assays To confirm the predicted targets and determine binding affinities.
3. Network Construction Integration of target data with protein-protein interaction and pathway databases To build a network model of the compound's interactions.
4. Systems-level Analysis Transcriptomics, proteomics, metabolomics To understand the global effects of the compound on cellular function.

| 5. Hypothesis Generation | Network analysis, pathway enrichment analysis | To generate new therapeutic hypotheses and predict potential side effects. |

Challenges and Opportunities in this compound Research

The research landscape for this compound is characterized by both significant challenges and exciting opportunities.

The primary challenge is the current lack of fundamental research data for this specific compound. Basic pharmacological characterization, including its binding profile, functional activity, and pharmacokinetic properties, is yet to be established. This necessitates a ground-up research program to synthesize and characterize the compound before its potential applications can be explored.

Another challenge lies in the potential for off-target effects, particularly due to the reactive chloroacetamide group. While this group offers advantages for covalent labeling, it can also lead to non-specific binding and potential toxicity. Careful medicinal chemistry optimization will be required to balance reactivity with selectivity.

Despite these challenges, the opportunities are substantial. The unique 3-substituted piperidine scaffold offers the potential for novel selectivity and pharmacological properties compared to the more studied 4-substituted analogs. This could lead to the discovery of new chemical probes to study biological systems or the development of first-in-class therapeutics.

The potential for covalent targeting also represents a significant opportunity. Covalent drugs have seen a resurgence in recent years, and this compound could serve as a starting point for the rational design of targeted covalent inhibitors for a range of diseases. The exploration of this understudied chemical space holds the promise of uncovering new biological mechanisms and therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-benzylpiperidin-3-yl)-2-chloroacetamide, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetylation of 1-benzylpiperidin-3-amine under basic conditions (e.g., K₂CO₃ in dry acetone) is a key step. Optimization includes controlling stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), temperature (0–5°C to minimize side reactions), and purification via recrystallization or column chromatography. Catalytic KI may enhance reactivity in polar aprotic solvents like DMF . Purity can be verified using HPLC or NMR to detect unreacted starting materials or byproducts.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer :

  • X-ray crystallography resolves the 3D molecular structure, including bond angles (e.g., N–C–C–Cl dihedral angles) and hydrogen-bonding patterns .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., benzyl aromatic protons at ~7.3 ppm) and confirms amide bond formation.
  • FT-IR validates functional groups (amide C=O stretch at ~1650 cm⁻¹; C–Cl at ~700 cm⁻¹).
  • Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 281.1).

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, C–H···π) influence the crystal packing and stability of this compound?

  • Answer : In crystalline states, intramolecular N–H···O hydrogen bonds stabilize the amide group, while intermolecular C–H···O interactions (2.5–3.0 Å) form centrosymmetric dimers . C–H···π interactions between the benzyl group and neighboring aromatic systems (distance ~3.5 Å) further stabilize the lattice. Dispersive Cl···Cl contacts (~3.3 Å) may also contribute. These interactions are critical for predicting solubility and crystallinity in formulation studies.

Q. What computational approaches are suitable for modeling the interaction of this compound with enzymes like butyrylcholinesterase?

  • Answer :

  • Molecular docking (AutoDock Vina, Glide) predicts binding poses in the enzyme active site, leveraging crystal structures (e.g., PDB entries for butyrylcholinesterase complexes ).
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-enzyme complexes over time (e.g., RMSD < 2 Å over 100 ns).
  • QM/MM calculations evaluate electronic interactions, such as charge transfer between the chloroacetamide group and catalytic residues (e.g., Ser198 in cholinesterases).

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, IC₅₀ protocols). To resolve these:

  • Standardize assays : Use identical cell models (e.g., SH-SY5Y for neuroactivity) and positive controls.
  • Validate purity : Ensure compounds are >95% pure (HPLC) to exclude confounding effects from impurities.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. substituted benzyl groups) to isolate key pharmacophores .

Methodological Considerations

Q. What strategies are recommended for analyzing the environmental stability and degradation pathways of this compound?

  • Answer :

  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 3–9) at 25–50°C, using LC-MS to detect hydrolysis products (e.g., 1-benzylpiperidin-3-amine).
  • Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for chloroacetate byproducts.
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values) .

Q. How can researchers mitigate synthetic challenges such as low yields in the preparation of this compound?

  • Answer :

  • Optimize reaction kinetics : Use slow addition of chloroacetyl chloride to prevent exothermic side reactions.
  • Protecting groups : Temporarily protect the piperidine nitrogen with Boc groups to direct reactivity.
  • Alternative solvents : Replace DMF with THF or dichloromethane to reduce polarity-driven side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-3-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.